molecular formula C7H11BrO2 B3332477 4-Bromocyclohexane-1-carboxylic acid CAS No. 89892-96-6

4-Bromocyclohexane-1-carboxylic acid

Cat. No.: B3332477
CAS No.: 89892-96-6
M. Wt: 207.06 g/mol
InChI Key: MLEASHATKJSLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H11BrO2 It is a derivative of cyclohexane, where a bromine atom is attached to the fourth carbon and a carboxylic acid group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclohexane-1-carboxylic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or phosphorus tribromide (PBr3) to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the large-scale bromination of cyclohexane-1-carboxylic acid using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of cyclohexane-1-carboxylic acid derivatives with different substituents.

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of cyclohexanol derivatives.

Scientific Research Applications

4-Bromocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and properties.

    4-Chlorocyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    4-Fluorocyclohexane-1-carboxylic acid: Contains a fluorine atom, which significantly alters its reactivity and applications.

Uniqueness: 4-Bromocyclohexane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activities. The bromine atom’s size and electronegativity also influence the compound’s overall behavior compared to its chloro and fluoro analogs.

Properties

IUPAC Name

4-bromocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEASHATKJSLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-96-6
Record name 4-bromocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromocyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromocyclohexane-1-carboxylic acid
Reactant of Route 3
4-Bromocyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromocyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Bromocyclohexane-1-carboxylic acid
Reactant of Route 6
4-Bromocyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.